molecular formula C14H9N3O3 B11693940 3-(3-Nitroanilino)indol-2-one CAS No. 78662-39-2

3-(3-Nitroanilino)indol-2-one

Cat. No.: B11693940
CAS No.: 78662-39-2
M. Wt: 267.24 g/mol
InChI Key: PIUWEYFCGBZZMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Nitroanilino)indol-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a nitro group attached to the aniline moiety, which is further connected to the indole core. This structural arrangement imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitroanilino)indol-2-one can be achieved through various methods. One common approach involves the Henry reaction of isatin and N-substituted isatins with nitromethane, followed by dehydration of the nitroaldol adduct with mesyl chloride . This method provides satisfactory yields and is efficient for producing the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitroanilino)indol-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophilic reagents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted indoles, and other functionalized compounds that retain the indole core structure.

Mechanism of Action

The mechanism of action of 3-(3-Nitroanilino)indol-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can bind to multiple receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-Nitroindole: Shares the nitro group but lacks the aniline moiety.

    3-Aminoindole: Contains an amino group instead of a nitro group.

    Indole-3-acetic acid: A plant hormone with a different functional group arrangement.

Uniqueness

3-(3-Nitroanilino)indol-2-one is unique due to the presence of both the nitro group and the aniline moiety attached to the indole core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

78662-39-2

Molecular Formula

C14H9N3O3

Molecular Weight

267.24 g/mol

IUPAC Name

3-(3-nitrophenyl)imino-1H-indol-2-one

InChI

InChI=1S/C14H9N3O3/c18-14-13(11-6-1-2-7-12(11)16-14)15-9-4-3-5-10(8-9)17(19)20/h1-8H,(H,15,16,18)

InChI Key

PIUWEYFCGBZZMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.